Boc-Dab(Aloc)-OH

Description

Significance of Protected Diamino Acids in Complex Chemical Synthesis

Diamino acids, which contain two amino groups, are crucial structural motifs found in numerous bioactive natural products, pharmaceuticals, and peptidomimetics. nih.govrsc.orgcsic.es The presence of multiple reactive amine functionalities, in addition to a carboxylic acid, presents a significant challenge in chemical synthesis. Without protection, these groups can lead to a multitude of undesirable side reactions, such as self-coupling or polymerization, which would result in low yields or complete failure to obtain the desired product. biosynth.com

Protecting groups are therefore essential for achieving chemoselectivity. wikipedia.org By masking certain reactive sites, chemists can control the sequence of bond formation with high precision. fiveable.me This is particularly critical in the synthesis of complex molecules where multiple functional groups must be manipulated independently. fiveable.me The concept of "orthogonal protection" is paramount in this context. An orthogonal protection strategy involves using two or more protecting groups that can be removed under distinct chemical conditions without affecting each other. fiveable.mepeptide.comiris-biotech.de This allows for the selective deprotection and modification of specific sites within a poly-functional molecule, a cornerstone of modern multi-step synthesis. fiveable.mepeptide.com Protected diamino acids are thus indispensable building blocks, enabling the controlled and stepwise assembly of complex peptide chains and other nitrogen-containing compounds. nih.gov

Overview of Boc-Dab(Aloc)-OH as a Versatile Synthetic Building Block

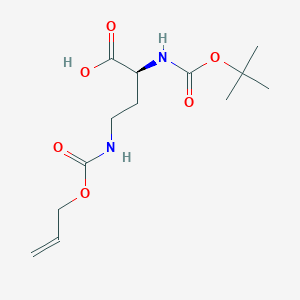

This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. It is specifically designed to offer orthogonal protection of its two amino groups, making it a highly versatile tool in peptide synthesis. The structure features:

An α-amino group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a well-established, acid-labile protecting group, typically removed using acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.com

A γ-amino group on the side chain protected by an allyloxycarbonyl (Aloc) group. The Aloc group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. highfine.comiris-biotech.de It is selectively cleaved under neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). highfine.comwikipedia.orgpeptide.com

This dual-protection scheme provides the orthogonality required for complex synthetic strategies. wikipedia.org For instance, in solid-phase peptide synthesis (SPPS), the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the Aloc group on the side chain remains intact. peptide.com Subsequently, the Aloc group can be removed on-resin to allow for specific modifications at the side chain, such as cyclization, branching, or the attachment of labels. wikipedia.orgnih.gov The compatibility of the Aloc group with both major SPPS strategies (Boc/Bzl and Fmoc/tBu) further enhances its versatility. iris-biotech.deiris-biotech.deiris-biotech.de Therefore, this compound serves as a key building block for introducing a selectively modifiable diaminobutyric acid residue into a peptide sequence. researchgate.netbzchemicals.com

Table 1: Physicochemical Properties of this compound Derivatives Note: Data often refers to the dicyclohexylamine (B1670486) (DCHA) salt form, which enhances stability and handling.

| Property | Value |

| Chemical Name | N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid |

| Abbreviation | Boc-L-Dab(Aloc)-OH |

| CAS Number (DCHA Salt) | 327156-92-3 |

| Molecular Formula (Free Acid) | C₁₃H₂₂N₂O₆ |

| Molecular Weight (Free Acid) | 302.33 g/mol |

| α-Amino Protecting Group | Boc (tert-butyloxycarbonyl) |

| γ-Amino Protecting Group | Aloc (allyloxycarbonyl) |

| Boc Deprotection | Acidic conditions (e.g., TFA) |

| Aloc Deprotection | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger |

Data sourced from chemical supplier information. iris-biotech.deiris-biotech.de

Historical Context of Protecting Group Development in Peptide Chemistry

The field of chemical peptide synthesis has evolved significantly since its inception. The first synthesis of a peptide was reported in 1901, but the methods were rudimentary. nih.gov A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) group, the first readily removable Nα-protecting group, which revolutionized the field by enabling controlled, stepwise peptide synthesis in solution. nih.gov

The next great leap was the development of Solid-Phase Peptide Synthesis (SPPS) by Robert Bruce Merrifield in the early 1960s. nih.govmasterorganicchemistry.com This innovation, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, dramatically simplified the synthesis process by anchoring the growing peptide chain to a solid polymer support, allowing for easy removal of excess reagents and byproducts. masterorganicchemistry.com Merrifield's original strategy utilized the acid-labile Boc group for temporary N-terminal protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection (the Boc/Bzl strategy). peptide.comnih.gov

In 1970, Louis Carpino and Grace Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comnih.gov This led to the development of the Fmoc/tBu strategy, which offered milder deprotection conditions for the N-terminus and was truly orthogonal to the acid-labile side-chain protecting groups. wikipedia.orgnih.gov The concept of "orthogonal protection" itself was formally articulated by George Barany and his colleagues in 1977, providing a clear framework for designing complex synthetic routes. peptide.com The development of specialized protecting groups like Aloc, which is cleaved by transition metal catalysis, further expanded the synthetic chemist's toolbox, enabling the creation of increasingly complex and modified peptides. highfine.comwikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHHMBPTDNIRIB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427330 | |

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-73-8 | |

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Orthogonal Protecting Group Strategies in Peptide Synthesis Utilizing Boc Dab Aloc Oh

Principles of Orthogonal Protection in Complex Peptide Assembly

Orthogonal protection is a fundamental concept in synthetic chemistry, particularly crucial for the stepwise construction of complex molecules like peptides biosynth.comjocpr.comfiveable.mersc.org. It refers to the use of protecting groups that can be removed under distinct chemical conditions, ensuring that the deprotection of one group does not interfere with or affect other protecting groups present in the molecule biosynth.comrsc.orgfiveable.me. This orthogonality allows chemists to selectively unmask specific functional groups at different stages of synthesis, enabling sequential transformations and the precise introduction of modifications jocpr.comfiveable.me.

In peptide synthesis, orthogonal protection is vital for managing the reactive side chains of amino acids and for controlling the sequence of coupling and deprotection steps. By employing protecting groups with different lability profiles (e.g., acid-labile, base-labile, hydrogenolysis-labile, or metal-catalyzed labile), chemists can achieve selective deprotection of the α-amino group for coupling, while keeping side chains protected until the final cleavage or specific modification steps biosynth.comfiveable.mewikipedia.orgresearchgate.net. This strategy prevents unwanted side reactions, such as polymerization, self-coupling, or premature deprotection, thereby ensuring the successful assembly of the desired peptide sequence with high fidelity biosynth.comfiveable.mewikipedia.org.

Compatibility of Boc and Alloc Groups within Established Protection Schemes

Boc-Dab(Aloc)-OH incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino terminus and the allyloxycarbonyl (Alloc) group on the ε-amino side chain of diaminobutyric acid. The compatibility of these groups with established peptide synthesis strategies, such as the Fmoc/tert-Butyl (tBu) and Boc/Benzyl (B1604629) (Bzl) schemes, is central to their utility.

Integration with Fmoc/tert-Butyl (tBu) Strategy

The Fmoc/tBu strategy is the most widely adopted method in modern SPPS. In this scheme, the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and amino acid side chains are protected by acid-labile groups, typically tert-butyl (tBu) ethers, esters, or carbamates peptide.comacs.orgresearchgate.netpowdersystems.com. The Fmoc group is removed using a mild base, such as piperidine (B6355638), while the tBu-based side chain protecting groups are removed by treatment with a strong acid, commonly trifluoroacetic acid (TFA), during the final cleavage step peptide.comresearchgate.netpowdersystems.com.

This compound can be integrated into an Fmoc/tBu strategy, leveraging the orthogonality of its protecting groups. The Alloc group on the ε-amino function is labile under palladium (Pd) catalysis, a condition entirely orthogonal to both the base-labile Fmoc group and the acid-labile tBu groups wikipedia.orgmdpi.comnih.govthaiscience.infowpmucdn.comsigmaaldrich.comiris-biotech.de. This orthogonality allows for the selective deprotection of the ε-amino group of diaminobutyric acid via Pd-catalyzed cleavage, enabling post-synthetic modifications or the formation of cyclic structures while the rest of the peptide remains protected wikipedia.orgnih.govthaiscience.info.

While the Boc group on the Nα of this compound is acid-labile, it shares the same lability profile as the tBu side chain protecting groups. Therefore, if the Boc group on the Nα needs to be removed prior to the final cleavage of tBu groups, milder acidic conditions must be employed to ensure selective deprotection without affecting the tBu groups peptide.compeptide.comnih.gov. Alternatively, if the Boc group is intended for removal during the final acidolysis step, its presence does not inherently disrupt the orthogonality provided by the Alloc group.

Considerations for Boc/Benzyl (Bzl) Strategy

The Boc/Bzl strategy, one of the earliest methods developed for SPPS, utilizes the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based groups for side chain protection researchgate.netpeptide.comresearchgate.net. While both Boc and Bzl groups are acid-labile, they exhibit differential lability, allowing for quasi-orthogonal deprotection. Boc groups are typically removed with moderate acids like TFA, whereas Bzl groups often require stronger acidic conditions (e.g., HF, TFMSA) or hydrogenolysis for cleavage peptide.compeptide.comnih.gov.

In the context of a Boc/Bzl strategy, this compound offers a distinct advantage due to the Alloc group. The Alloc group's removal via Pd catalysis is orthogonal to both Boc and Bzl protecting groups, which are primarily cleaved by acid biosynth.compeptide.comthaiscience.infoiris-biotech.depeptide.com. This means the ε-amino group can be selectively deprotected and functionalized independently of the Nα-Boc and side chain Bzl protections. The Boc group on the Nα of diaminobutyric acid is removed under conditions similar to other Boc-protected amino acids in this strategy, while the Alloc group provides an additional layer of selective functionalization through Pd-mediated chemistry.

Selective Deprotection of Allyloxycarbonyl (Alloc) Moiety

The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, particularly valued for its selective removal under mild palladium-catalyzed conditions nih.govwpmucdn.comiris-biotech.deepfl.chuva.nlhighfine.comresearchgate.net. This method offers orthogonality to acid- and base-labile protecting groups commonly used in peptide synthesis.

Palladium-Catalyzed Cleavage Mechanisms

The deprotection of the Alloc group is typically achieved through palladium(0) catalysis, often in the presence of a nucleophilic scavenger or a hydride donor wpmucdn.comiris-biotech.deepfl.chuva.nlresearchgate.netcolab.ws. A common catalytic system involves tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the palladium source and phenylsilane (B129415) (PhSiH₃) as a hydride donor in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) nih.govwpmucdn.comsigmaaldrich.comiris-biotech.deuva.nl.

The mechanism generally proceeds via the formation of a π-allylpalladium complex upon coordination of the palladium(0) catalyst to the allyl moiety of the Alloc group. This intermediate then undergoes nucleophilic attack, typically by the hydride from phenylsilane, leading to the release of the free amine and the formation of allyl-containing byproducts wpmucdn.comnih.gov. The reaction can be performed under neutral conditions, making it compatible with a wide range of functional groups and protecting groups that might be sensitive to acidic or basic environments nih.goviris-biotech.deepfl.chuva.nlresearchgate.netcolab.ws.

Table 1: Comparison of Protecting Group Labilities and Compatibility

| Protecting Group | Nα/Side Chain | Primary Deprotection Method | Lability Profile | Compatibility with Fmoc/tBu Strategy | Compatibility with Boc/Bzl Strategy | Key Reagents for Deprotection |

| Fmoc | Nα | Base-catalyzed elimination | Base-labile | Orthogonal (Base vs. Acid/Pd) | Orthogonal (Base vs. Acid) | Piperidine, DBU |

| Boc | Nα | Acidolysis | Acid-labile | Quasi-orthogonal (Acid vs. Base/Pd) | Quasi-orthogonal (Acid vs. Acid) | TFA, HCl |

| tBu | Side Chain | Acidolysis | Acid-labile | Quasi-orthogonal (Acid vs. Base/Pd) | Orthogonal (Acid vs. Pd) | TFA, HF |

| Bzl | Side Chain | Acidolysis/Hydrogenolysis | Acid-labile | Orthogonal (Acid/H₂ vs. Base/Pd) | Quasi-orthogonal (Acid/H₂ vs. Acid) | HF, TFMSA, H₂/Pd-C |

| Alloc | Nα/Side Chain | Pd-catalyzed cleavage | Pd-labile | Orthogonal (Pd vs. Base/Acid) | Orthogonal (Pd vs. Acid) | Pd(0), PhSiH₃ |

Note: "Orthogonal" implies removal under completely different chemical conditions. "Quasi-orthogonal" implies removal under different conditions but often with some overlap in chemical nature or potential for cross-reactivity if conditions are not carefully controlled.

Nuances of Palladium-Mediated Allyl Transfer Reactions

While Pd-catalyzed deprotection of the Alloc group is generally robust, several nuances are important for its successful application. The reaction efficiency can be influenced by the choice of palladium catalyst, ligands, and hydride donor wpmucdn.comiris-biotech.deuva.nlresearchgate.net. For instance, the presence of specific ligands can affect the catalytic activity and selectivity nih.govresearchgate.net.

The reaction conditions must be optimized to avoid potential side reactions. For example, the palladium catalyst can be sensitive to oxidation, necessitating reactions under an inert atmosphere nih.gov. Furthermore, the allyl moiety released during deprotection can potentially undergo undesired reactions, such as allylic transfer or polymerization, especially if not efficiently scavenged mdpi.comwpmucdn.comuva.nl. The use of phenylsilane or other hydride donors helps to trap the allyl species, promoting the desired deprotection pathway nih.govwpmucdn.com.

Microwave irradiation has been explored to accelerate the Alloc deprotection, significantly reducing reaction times and reagent usage while maintaining high purity nih.gov. This approach can be particularly beneficial in SPPS for improving throughput and efficiency. Moreover, palladium-mediated reactions can sometimes be used for "transprotection," where the Alloc group is replaced by another protecting group, such as Boc, in a one-pot process uva.nl. This highlights the versatility and specific mechanistic pathways available with palladium catalysis in manipulating protecting groups.

Compound Name Table:

| Abbreviation | Full Name | Chemical Class |

| This compound | Nα-tert-butyloxycarbonyl-Nε-(allyloxycarbonyl)-L-diaminobutyric acid | Amino Acid Derivative |

| Boc | tert-butyloxycarbonyl | Protecting Group |

| Alloc | allyloxycarbonyl | Protecting Group |

| Fmoc | 9-fluorenylmethoxycarbonyl | Protecting Group |

| tBu | tert-butyl | Protecting Group |

| Bzl | benzyl | Protecting Group |

| Pd(0) | Palladium(0) | Catalyst |

| PhSiH₃ | phenylsilane | Reagent |

| Pd(PPh₃)₄ | tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| TFA | Trifluoroacetic acid | Reagent |

| DCM | Dichloromethane | Solvent |

| DMF | Dimethylformamide | Solvent |

| DIEA | Diisopropylethylamine | Base |

| HBTU/HATU | Coupling reagents (Hexafluorophosphate Benzotriazole Tetramethyl Uronium / (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) | Coupling Reagents |

| Piperidine | Piperidine | Base |

Applications of Boc Dab Aloc Oh in Peptide and Peptidomimetic Chemistry

Advanced Solid-Phase Peptide Synthesis (SPPS) Using Boc-Dab(Aloc)-OH

In the realm of Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl protection strategy, this compound serves as a valuable component for creating elaborate peptide structures. The Boc group is used for temporary protection of the N-terminus, while more permanent, acid-labile benzyl-based groups typically protect side chains. peptide.com The Aloc group on the Dab side chain introduces an additional layer of orthogonal control, as it is stable to the acidic conditions used to remove the Boc group but can be selectively cleaved under specific catalytic conditions. iris-biotech.deiris-biotech.de

Incorporation as a Key Building Block for Peptide Chain Elongation

The primary function of this compound in SPPS is its role as a building block for extending a peptide chain. The synthesis cycle involves two key steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA). This exposes a free amine. peptide.com

Coupling: The next amino acid in the sequence, such as this compound, is activated and coupled to the newly freed amine, thereby elongating the peptide chain. peptide.com

Throughout these iterative cycles of deprotection and coupling, the Aloc group on the Dab side chain remains completely intact due to its stability in acidic conditions. iris-biotech.de This ensures that the side-chain's amino group does not interfere with the main chain elongation process, allowing for the precise placement of the Dab residue within the desired sequence.

Synthesis of Complex Peptide Architectures

The true synthetic power of this compound is realized in the construction of complex, non-linear peptide architectures. The orthogonality of the Aloc group is the key enabler for these advanced applications. iris-biotech.de After the linear peptide sequence has been assembled on the solid support, the Aloc group can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.deiris-biotech.de This unmasks the γ-amino group of the Dab residue while all other protecting groups (including Boc, Bzl, and others) remain in place. This newly exposed amine serves as a unique chemical handle for further modifications, including:

Side-chain branching: A separate peptide fragment can be synthesized and coupled to the Dab side chain.

Site-specific labeling: Reporter molecules like fluorophores or biotin (B1667282) can be attached.

Formation of internal linkages: The amine can be used to form covalent bonds with other side chains, leading to constrained structures.

Design and Synthesis of Constrained Peptides and Peptidomimetics

Constraining a peptide's conformation through cyclization is a widely used strategy to enhance its biological activity, receptor selectivity, and metabolic stability. This compound is an instrumental tool for creating such constrained structures, including macrocycles and bicycles.

Strategic Utility in Cyclization Reactions (e.g., On-Resin and Solution-Phase Cyclization)

The selective deprotection of the Aloc group is a cornerstone for peptide cyclization. By incorporating this compound into a peptide sequence, a specific site is designated for initiating the cyclization process. The procedure can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution.

On-Resin Cyclization: After the linear peptide is assembled, the Aloc group is removed with a palladium catalyst. nih.gov The now-free side-chain amine of the Dab residue can be reacted with the C-terminal carboxylic acid, which is activated to form a lactam bridge. This head-to-tail cyclization strategy benefits from the pseudo-dilution effect of the resin, which can favor intramolecular reactions and minimize intermolecular dimerization. nih.gov

Solution-Phase Cyclization: Alternatively, the linear peptide is first cleaved from the resin. The selective removal of the Aloc group is then performed in solution, followed by a cyclization step under dilute conditions to promote the desired intramolecular reaction. acs.org

The choice between on-resin and solution-phase methods often depends on the peptide sequence and the desired final purity. nih.gov

Generation of Bicyclic and Macrocyclic Peptide Architectures

This compound is frequently employed in the synthesis of peptides with intricate cyclic topologies. The presence of the Dab residue's side-chain amine allows for the creation of macrocycles that are not limited to simple head-to-tail connections. By forming a lactam bond between the Dab side chain and the C-terminus, a macrocyclic structure is generated.

Furthermore, the strategic placement of this compound alongside another orthogonally protected amino acid (e.g., one with an Fmoc/Dde or Boc/ivDde protection scheme) enables the synthesis of even more complex bicyclic peptides. This involves a sequential process of deprotection and cyclization, where one ring is formed via the Dab side chain, and a second ring is formed through the deprotection and reaction of the other orthogonally protected residue. This methodology has been applied to the synthesis of analogues of complex natural products like the malacidin antibiotics.

| Protecting Group | Protected Functionality | Cleavage Conditions | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | α-Amino group | Mild Acid (e.g., TFA) | Stable to piperidine (B6355638) and palladium catalysis |

| Aloc (Allyloxycarbonyl) | Side-chain amine | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to mild acid (TFA) and piperidine |

| Bzl (Benzyl-based) | Side-chain functionalities | Strong Acid (e.g., HF) | Stable to TFA and piperidine |

Engineering of Non-Proteinogenic Amino Acid Residues

This compound is a derivative of 2,4-diaminobutyric acid (Dab), which is a non-proteinogenic amino acid—meaning it is not one of the 20 common amino acids found in genetically encoded proteins. The incorporation of such residues is a powerful method for creating peptidomimetics with novel properties.

The use of this compound allows for the precise introduction of a Dab residue whose side chain can be selectively modified. iris-biotech.de This modification can introduce conformational constraints, as seen in cyclization, or add new chemical functionalities not present in natural peptides. Peptides containing Dab have been investigated for various therapeutic properties, including antimicrobial activities, as the additional amino group can alter the molecule's charge, solubility, and interaction with biological targets. The ability to engineer peptides with these custom residues is crucial for developing new therapeutics with enhanced stability and biological activity compared to their natural counterparts.

| Step | Procedure | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Linear Peptide Synthesis | Boc-amino acids, coupling agents, TFA | Assemble the desired linear peptide on a solid support. |

| 2 | Selective Aloc Deprotection | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | Expose the γ-amino group of the Dab residue. |

| 3 | Intramolecular Cyclization | Coupling agents (e.g., HBTU, HATU) | Form a lactam bond between the Dab side chain and the C-terminus. |

| 4 | Cleavage and Final Deprotection | Strong acid (e.g., HF) | Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups. |

Role in Combinatorial Chemistry and Library Synthesis

The unique architecture of this compound, featuring two distinct and orthogonally protected amino groups, makes it an exceptionally valuable building block in the field of combinatorial chemistry. Orthogonal protection schemes are fundamental to the efficient synthesis of large, diverse molecular libraries, as they permit the selective deprotection and modification of specific sites on a molecule without disturbing other protected functionalities. The Boc group is labile under acidic conditions, while the Alloc group is selectively removed by palladium(0) catalysis, providing chemists with precise control over the synthetic sequence. iris-biotech.deiris-biotech.de This dual protection strategy is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, enabling the strategic introduction of diversity at specific points within a peptide or peptidomimetic scaffold. iris-biotech.de

Construction of Combinatorial Peptide Libraries

In the construction of combinatorial peptide libraries, this compound serves as a key monomer for introducing site-specific side-chain diversity. A typical strategy involves synthesizing a common peptide backbone on a solid support, incorporating this compound at a desired position. nih.gov Once the primary sequence is assembled, the Alloc group on the Dab side chain can be selectively removed on-resin, leaving all other protecting groups (including the N-terminal Boc and any acid-labile side-chain protectors) intact.

This unmasks the γ-amino group of the Dab residue, which becomes a reactive handle for diversification. The resin-bound peptide library can then be split into multiple portions, with each portion being acylated with a different carboxylic acid, sulfonyl chloride, or isocyanate. This process generates a library of peptides where each member shares the same backbone but displays a unique side-chain modification at the Dab position. This approach allows for the rapid generation of thousands of distinct compounds for screening in drug discovery and molecular recognition studies. nih.govbiotage.com

Table 1: Conceptual Strategy for Peptide Library Diversification Using this compound

| Step | Action | Description | Resulting Structure (Schematic) |

|---|---|---|---|

| 1. Synthesis | Incorporate this compound into a peptide sequence via SPPS. | A common peptide backbone is synthesized on a solid support with the orthogonally protected Dab residue at a specific position. | Resin-Peptide-Dab(Aloc) |

| 2. Deprotection | Selectively remove the Alloc group using a palladium catalyst. | The γ-amino group of the Dab side chain is exposed, while the rest of the peptide remains protected. | Resin-Peptide-Dab(NH₂) |

| 3. Diversification | Split the resin and react with a library of building blocks (R¹-COOH, R²-COOH, etc.). | Each aliquot of the resin is acylated with a unique chemical moiety, introducing diversity at the Dab side chain. | Resin-Peptide-Dab(NH-CO-R¹, R², R³...) |

| 4. Cleavage | Cleave the peptides from the resin and remove remaining protecting groups. | The final, purified library of peptides is obtained, ready for screening. | H₂N-Peptide-Dab(NH-CO-R¹, R², R³...)-COOH |

Development of Peptidomimetic Libraries

The application of this compound extends beyond traditional peptides to the synthesis of peptidomimetic libraries. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved properties, such as enhanced stability against proteolytic degradation.

The Dab side chain, once deprotected, serves as a versatile scaffold for introducing non-peptidic structural elements. Instead of acylating the free amine with simple carboxylic acids, it can be reacted with more complex chemical entities to create novel molecular architectures. For example, reductive amination with a library of aldehydes can introduce diverse alkyl groups, or coupling with various heterocyclic scaffolds can generate peptidomimetics with unique conformational constraints. This strategy enables the exploration of chemical space beyond that accessible with natural amino acids, facilitating the discovery of potent and stable therapeutic leads. rsc.org The ability to create large libraries of these modified structures is crucial for high-throughput screening programs aimed at identifying novel drug candidates.

Functionalization and Derivatization Strategies

The orthogonal protecting groups of this compound are central to its utility in advanced peptide and peptidomimetic chemistry, enabling sophisticated functionalization and derivatization strategies that are difficult to achieve with standard amino acid building blocks.

Post-Synthetic Modifications via Selective Alloc Deprotection

Post-synthetic modification is a powerful tool for introducing specific functionalities into a peptide after its primary sequence has been assembled. The selective removal of the allyloxycarbonyl (Alloc) group from the Dab side chain is a key enabling step for such modifications. This deprotection is achieved under mild conditions using a palladium(0) catalyst, which does not affect the acid-labile Boc group or other common acid-labile side-chain protecting groups used in Boc-based SPPS. wpmucdn.comiris-biotech.de

The reaction is typically performed on the resin-bound peptide. The mechanism, known as the Tsuji-Trost reaction, involves the formation of a π-allyl-palladium complex, which is then intercepted by a nucleophilic scavenger. wpmucdn.com Phenylsilane (B129415) (PhSiH₃) is a commonly used scavenger in this process. nih.gov This selective deprotection unmasks the side-chain amine of the Dab residue, which can then be modified in a subsequent step to create cyclic peptides, branched structures, or peptides conjugated to other molecules like fluorophores or lipids. wpmucdn.comnih.gov Recent advancements have shown that this deprotection can be significantly accelerated using microwave heating, reducing reaction times from hours to minutes. nih.gov

Table 2: Typical Conditions for On-Resin Alloc Deprotection

| Parameter | Condition | Source(s) |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | nih.govnih.gov |

| Scavenger | Phenylsilane (PhSiH₃) | nih.gov |

| Solvent | Dichloromethane (B109758) (DCM) | wpmucdn.comnih.gov |

| Temperature | Room Temperature or 38°C (with microwave) | wpmucdn.comnih.gov |

| Atmosphere | Inert (e.g., Argon) | nih.gov |

| Reaction Time | 30-120 minutes (conventional) or 5-10 minutes (microwave) | nih.govnih.gov |

Integration into Bioorthogonal Ligation Chemistries (e.g., Click Chemistry Precursors)

Bioorthogonal ligation refers to a class of chemical reactions that can occur in a biological environment without interfering with native biochemical processes. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of such a reaction, valued for its high efficiency, selectivity, and biocompatibility. nih.govlumiprobe.com

This compound is an ideal building block for creating peptide precursors for click chemistry. The strategy involves a two-step process:

Functionalization: After the peptide is synthesized and the Alloc group is selectively removed from the Dab side chain (as described in 4.4.1), the newly exposed primary amine is reacted with a molecule containing either an azide (B81097) or a terminal alkyne. This is typically achieved by coupling the amine with an activated form (e.g., an N-hydroxysuccinimide ester) of an azide- or alkyne-containing carboxylic acid. interchim.fr

Ligation: The resulting peptide, now bearing a bioorthogonal handle (azide or alkyne), can be purified and subsequently "clicked" to a complementary molecule. For instance, an azide-modified peptide can be covalently and specifically linked to a protein, a drug molecule, or a nanoparticle that has been functionalized with an alkyne. nih.govbeilstein-journals.org

This approach allows for the modular construction of complex bioconjugates, where the peptide component can be used for targeting or other biological functions, while the clicked-on molecule can serve as a diagnostic label, a therapeutic payload, or a surface anchor. nih.gov

Table 3: Examples of Moieties for Creating Click Chemistry Precursors

| Reactive Handle | Example Moiety to be Attached | Resulting Functionality |

|---|---|---|

| Azide (N₃) | Azidoacetic acid NHS ester | Peptide-Dab-NH-CO-CH₂-N₃ |

| 4-Azidobutanoic acid NHS ester | Peptide-Dab-NH-CO-(CH₂)₃-N₃ | |

| Alkyne (C≡CH) | Pent-4-ynoic acid NHS ester | Peptide-Dab-NH-CO-(CH₂)₂-C≡CH |

Role of Boc Dab Aloc Oh in the Design and Synthesis of Biologically Active Molecules

Applications in Pharmaceutical Synthesis and Drug Discovery

Boc-Dab(Aloc)-OH serves as a crucial intermediate in the synthesis of complex organic molecules and advanced pharmaceutical agents. Its utility stems from the differential lability of its Boc (tert-butyloxycarbonyl) and Aloc (allyloxycarbonyl) protecting groups, enabling selective deprotection and subsequent functionalization.

Development of Peptide-Based Therapeutics and Diagnostics

The incorporation of this compound into peptide sequences or peptidomimetic structures can confer desirable properties, leading to novel therapeutic and diagnostic agents.

Inhibition of Key Biological Pathways (e.g., Ras pathway)The Ras signaling pathway, a critical regulator of cell growth and differentiation, is frequently dysregulated in various cancers. Molecules synthesized using this compound have been investigated for their ability to inhibit key components or interactions within this pathway. The versatile functionalization of the diaminobutyric acid scaffold allows for the design of small molecules or peptide-based inhibitors that can target specific enzymes or protein-protein interactions involved in Ras signaling, offering potential therapeutic strategies for oncological indications.

Illustrative Data Table: Applications of this compound Derivatives

| Application Area | Example Molecule Type | Key Structural Contribution of this compound | Reported Biological Activity/Target |

| Drug Conjugates | ADC Linker Component | Epsilon-amine for payload attachment; orthogonal protection for controlled linker synthesis. | Targeted delivery of cytotoxic agents to cancer cells. |

| Antiviral Therapeutics | Modified Peptide/Peptidomimetic | Introduction of charged residues; structural rigidity for receptor binding; protease resistance. | Inhibition of viral entry or replication mechanisms (e.g., targeting viral proteases or fusion proteins). |

| Antibacterial Agents | Cyclic Peptide Analog | Mimicry of natural antimicrobial peptides; enhanced membrane permeability; improved stability. | Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. |

| Protein-RNA Interaction Modulators | Peptide Nucleic Acid (PNA) Derivative | Backbone modification for enhanced binding affinity to RNA; introduction of specific recognition elements. | Modulation of gene expression by targeting specific mRNA or regulatory RNA structures. |

| Oncology (Ras Pathway Inhibition) | Small Molecule Inhibitor | Scaffold for elaborating pharmacophores targeting Ras pathway proteins or protein-protein interactions. | Inhibition of Ras signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells. |

Compound Name Glossary

| Common Abbreviation | Full Chemical Name |

| This compound | Nα-tert-butyloxycarbonyl-Nε-allyloxycarbonyl-L-diaminobutyric acid |

| L-diaminobutyric acid | L-2,4-diaminobutanoic acid |

Advanced Research Directions and Future Perspectives

Innovations in Synthetic Methodologies for Boc-Dab(Aloc)-OH Analogs

The synthesis of this compound analogs is pivotal for expanding their utility. Current research focuses on developing more efficient and stereoselective synthetic routes. Innovations in this area are geared towards the creation of a diverse library of Dab derivatives with novel functionalities.

One promising approach involves the diastereoselective synthesis of β-substituted-α,γ-diaminobutyric acids. This method allows for the introduction of various substituents at the β-carbon, leading to analogs with constrained conformations that can be valuable for developing peptidomimetics with enhanced biological activity and stability.

Furthermore, advancements in solid-phase peptide synthesis (SPPS) are influencing the preparation of peptides incorporating this compound. The development of microwave-assisted SPPS has been shown to accelerate the cleavage of Alloc and allyl ester protecting groups, offering a faster and more efficient method for deprotection during the synthesis of complex peptides nih.gov. The orthogonality of the Alloc group to the commonly used Fmoc and Boc protecting groups is a key advantage, allowing for selective deprotection under mild conditions, which is crucial for the synthesis of intricate peptide architectures like cyclic or branched peptides. The use of palladium catalysts for Alloc group removal remains a standard and reliable method iris-biotech.deiris-biotech.deiris-biotech.deiris-biotech.de.

Future synthetic strategies may focus on enzymatic or chemoenzymatic methods to produce enantiomerically pure Dab analogs. Such biocatalytic approaches could offer greener and more efficient alternatives to traditional chemical synthesis.

Expanding the Scope of Bioorthogonal Functionalization Applications

The orthogonal nature of the protecting groups in this compound is a cornerstone for its application in bioorthogonal chemistry. The Boc group is acid-labile, while the Aloc group is removed by palladium catalysis. This orthogonality allows for the selective deprotection of the γ-amino group, which can then be functionalized with a bioorthogonal handle, such as an azide (B81097), alkyne, or tetrazine.

This selective functionalization enables the site-specific incorporation of probes, imaging agents, or drug molecules into peptides and proteins. For instance, after the incorporation of a this compound residue into a peptide chain via standard SPPS, the Aloc group can be selectively removed on the solid support. The liberated amine can then be reacted with a molecule containing a bioorthogonal functional group. The resulting peptide can be used in a variety of bioorthogonal ligation reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions, for applications in live-cell imaging, proteomics, and drug targeting.

Future research will likely focus on developing new bioorthogonal reaction pairs that are compatible with the deprotection conditions of the Aloc group, further expanding the toolkit for chemical biologists. The development of "triple bioorthogonal ligation strategies" could allow for the simultaneous labeling of multiple biomolecules, and Dab derivatives could play a role in the construction of such complex systems scilit.com.

Emerging Roles in Chemical Biology and Material Science

The ability to introduce specific functionalities into peptides using this compound opens up new avenues in chemical biology and material science. In chemical biology, peptides containing functionalized Dab residues can be used as chemical probes to study biological processes, such as enzyme activity and protein-protein interactions.

In material science, the incorporation of functionalized Dab residues into self-assembling peptides (SAPs) is a promising area of research nih.gov. SAPs can form a variety of nanostructures, including nanofibers, nanotubes, and hydrogels, with applications in tissue engineering, drug delivery, and regenerative medicine researchgate.netresearchgate.netnih.gov. By functionalizing the Dab side chain with specific motifs, it is possible to control the self-assembly process and to create materials with tailored properties. For example, the introduction of cell-adhesion motifs or growth factors could lead to the development of bioactive scaffolds that promote tissue regeneration.

The versatility of the Dab side chain also allows for the creation of peptide-based materials with responsive properties. For instance, incorporating environmentally sensitive groups could lead to materials that change their structure or function in response to stimuli such as pH, temperature, or light.

Computational Design and Prediction of this compound Derived Constructs

Computational modeling and simulation are becoming increasingly important tools in the design and prediction of the properties of peptide-based molecules nih.govspringernature.comnih.gov. For constructs derived from this compound, molecular modeling can be used to predict the conformational preferences of peptides containing these modified amino acids nih.gov.

By understanding how the incorporation of a Dab residue affects the local and global structure of a peptide, it is possible to design peptides with specific three-dimensional structures and, consequently, desired biological activities. For example, computational methods can be used to design cyclic peptides with constrained conformations that exhibit enhanced receptor binding affinity and stability.

Molecular dynamics simulations can also be employed to study the interactions of these peptides with their biological targets, providing insights into their mechanism of action. Furthermore, computational approaches can aid in the design of self-assembling peptides by predicting how modifications to the Dab side chain will influence the self-assembly process and the morphology of the resulting nanostructures. The future of this field will likely involve the use of artificial intelligence and machine learning to accelerate the design and optimization of novel peptide-based constructs.

Future Impact on Precision Medicine and Biotechnology

The unique properties of this compound and its analogs position them to have a significant impact on the future of precision medicine and biotechnology. In precision medicine, the ability to create site-specifically modified peptides and proteins is crucial for the development of targeted therapeutics.

Peptide-drug conjugates (PDCs) are a class of targeted therapies that utilize a peptide to deliver a cytotoxic drug specifically to cancer cells . The selective functionalization of Dab residues provides a powerful tool for the construction of PDCs with well-defined structures and stoichiometries. This can lead to improved therapeutic efficacy and reduced side effects compared to traditional chemotherapy.

In biotechnology, peptides and proteins containing functionalized Dab residues can be used for a variety of applications, including the development of novel diagnostics, biosensors, and biocatalysts. The ability to attach enzymes to solid supports or to create protein-based nanomaterials with specific functionalities are just a few examples of the potential applications.

As our understanding of the role of peptides in health and disease continues to grow, the demand for versatile building blocks like this compound will undoubtedly increase, driving further innovation in this exciting field.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-Dab(Aloc)-OH in peptide chemistry?

- Methodological Answer : Synthesis typically involves sequential protection of the α-amine (Boc group) and side-chain amine (Aloc group) of 2,4-diaminobutyric acid (Dab). Critical steps include:

- Reagent Selection : Use tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Aloc) protecting groups due to their orthogonality, enabling selective deprotection .

- Reaction Conditions : Optimize pH (e.g., ~8.5–9.0 for Boc activation) and temperature (0–25°C) to minimize side reactions like racemization .

- Purification : Employ reverse-phase HPLC or flash chromatography, validated by NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) and mass spectrometry .

- Safety Note : Follow CLP regulations for handling non-hazardous but reactive intermediates (e.g., avoid inhalation, use PPE) .

Q. How should this compound be characterized to confirm structural integrity?

- Analytical Framework :

- NMR Spectroscopy : Verify Boc (¹H NMR: 1.4 ppm singlet) and Aloc (5.1–5.3 ppm allyl protons) group retention .

- HPLC Purity : Ensure ≥95% purity using C18 columns with UV detection at 214 nm .

- Chiral Analysis : Use chiral columns or polarimetry to confirm L/D configuration, critical for peptide bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Data-Driven Analysis :

- Acidic Stability : The Boc group is labile under strong acids (e.g., TFA), while Aloc requires Pd-mediated deprotection. Contradictions in literature may arise from varying acid concentrations or temperature .

- Base Sensitivity : Aloc groups can hydrolyze under prolonged basic conditions (pH >10), necessitating pH-controlled coupling reactions .

- Validation : Conduct kinetic studies (e.g., HPLC monitoring at 0, 1, 6, 24 hours) to quantify degradation rates .

Q. How can researchers resolve contradictions in reported solubility profiles of this compound?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) at 25–50 mg/mL, noting discrepancies due to crystallinity or hygroscopicity .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to correlate solubility with melting points and polymorphic forms .

- Reproducibility : Adhere to Beilstein Journal guidelines for detailed solvent grades and temperature reporting to minimize variability .

Q. What strategies optimize this compound incorporation into solid-phase peptide synthesis (SPPS)?

- Optimization Framework :

- Coupling Efficiency : Use HBTU/HOBt activators in DMF, monitoring by Kaiser test or FT-IR for unreacted amines .

- Side-Chain Compatibility : Ensure Aloc stability during Fmoc-based SPPS by avoiding piperidine, which may partially cleave Aloc .

- Scale-Up Challenges : Address aggregation via microwave-assisted synthesis or pseudoproline dipeptide strategies .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on this compound’s stability during storage?

- Critical Analysis :

- Controlled Studies : Replicate conditions from conflicting reports (e.g., humidity, temperature) using standardized protocols .

- Degradation Pathways : Use LC-MS to identify hydrolysis byproducts (e.g., free Dab or decomposed Aloc groups) .

- Statistical Validation : Apply ANOVA to compare stability across batches, accounting for variables like desiccant use or vial sealing .

Q. What methodologies ensure reproducibility in this compound’s spectroscopic data?

- Standardization Protocols :

- NMR Calibration : Reference internal standards (TMS) and control solvent deuteration levels (e.g., DMSO-d6 vs. CDCl3) .

- HPLC Parameters : Document column lot numbers, gradient profiles, and buffer compositions to align with prior studies .

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification, following FAIR principles .

Ethical and Reporting Standards

Q. How should researchers ethically report negative results in this compound studies?

- Guidelines :

- Transparency : Disclose failed coupling attempts or purification challenges in supplementary materials .

- Contextualization : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to justify the study’s value despite negative outcomes .

- Peer Review : Submit to journals emphasizing methodological rigor over positive results (e.g., Journal of Negative Results) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.